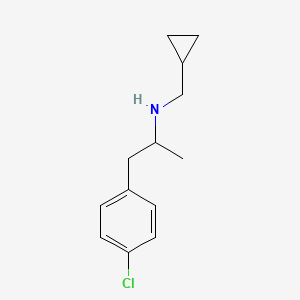

N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine

Description

N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine is an organic compound that features a cyclopropylmethyl group attached to a phenethylamine backbone

Properties

CAS No. |

22702-10-9 |

|---|---|

Molecular Formula |

C13H18ClN |

Molecular Weight |

223.74 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-N-(cyclopropylmethyl)propan-2-amine |

InChI |

InChI=1S/C13H18ClN/c1-10(15-9-12-2-3-12)8-11-4-6-13(14)7-5-11/h4-7,10,12,15H,2-3,8-9H2,1H3 |

InChI Key |

IFPHKNRVEGIFBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Cl)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine typically involves the reaction of 4-chloro-alpha-methylphenethylamine with cyclopropylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution and Alkylation

The cyclopropylmethyl group undergoes alkylation reactions under controlled conditions. For example, the compound reacts with cyclopropylmethyl lithium to form derivatives, with careful optimization of reaction time and temperature to minimize side products.

Key Reaction Example :

text4-Chloro-alpha-methylphenethylamine + Cyclopropylmethyl lithium → N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine

-

Yield : Not explicitly stated, but elemental analysis confirms product purity (C: 70.66%, H: 8.64%, N: 5.77% vs. calculated C: 70.72%, H: 8.48%, N: 5.89%) .

Acylation Reactions

The amine group participates in acylation to introduce formyl or other acyl groups.

Example : Synthesis of p-Chloro-N-(Cyclopropylmethyl)-N-Formyl-a-Methylphenethylamine :

textN-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine + Ethyl formate → N-Formyl derivative

-

Conditions : Reflux for 24 hours.

-

Product Properties :

-

Boiling point: 117–119°C at 1.4 mmHg

-

Refractive index:

-

-

Elemental Analysis :

Component Calculated (%) Found (%) C 70.72 70.81 H 8.48 8.43 N 5.89 5.80

Reductive Amination

The compound serves as an intermediate in reductive amination processes.

Example : Reduction of a carbamate derivative using lithium aluminum hydride (LiAlH4) :

textCarbamic acid ethyl ester + LiAlH4 → N-Methyl-a-methylphenethylamine derivative

-

Conditions : Dry ether, reflux for 2 hours.

-

Product :

-

Boiling point: 114–116°C at 1 mmHg

-

Refractive index:

-

Salt Formation

The free base readily forms hydrochloride salts, enhancing stability and solubility :

textN-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine + HCl → Hydrochloride salt

Implications for Further Research

Scientific Research Applications

Pharmacological Properties

1. Appetite Regulation:

N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine has shown promise as an anoretic agent. In animal studies, it was administered to rats at doses ranging from 0.001 to 0.1 millimoles per kilogram of body weight. The compound demonstrated a reduction in food intake compared to control groups, indicating its potential as a weight management drug. The side effects noted included increased irritability and ataxia, which were classified as mild to moderate .

2. Opioid Receptor Modulation:

Recent studies have focused on the compound's role as a selective kappa opioid receptor agonist. Research indicates that modifications to the structure of similar compounds can enhance selectivity towards kappa receptors while minimizing effects on mu and delta receptors, which are often associated with adverse effects such as addiction and respiratory depression . For instance, the compound SLL-1206, a derivative of N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine, exhibited improved pharmacokinetic properties including increased solubility and oral bioavailability in animal models .

Case Studies and Research Findings

Case Study 1: Anorectic Activity

A study evaluating various compounds similar to N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine found that it significantly reduced food intake in a controlled environment. The scoring system used rated the compounds based on their effectiveness at specific dosages (0.01 mM/kg), highlighting N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine's efficacy relative to other tested substances .

Case Study 2: Kappa Opioid Receptor Agonists

In the search for safer opioid alternatives, researchers synthesized a series of analogs based on N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine. The findings indicated that certain modifications led to compounds with high affinity for kappa receptors while maintaining a lower affinity for mu receptors, thus reducing the likelihood of addiction and enhancing safety profiles .

Table 1: Anorectic Activity Ratings of Compounds

| Compound Name | Dose (mM/kg) | Food Intake Rating |

|---|---|---|

| N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine | 0.01 | 3+ |

| p-Chloro-N-cyclobutyla-methylphenethylamine | 0.01 | 2+ |

| p-Fluoro-N-cyclopropylmethyl-alpha-methylphenethylamine | 0.01 | 3+ |

Table 2: Kappa Opioid Receptor Affinities

| Compound Name | Kappa Affinity (nM) | Mu Affinity (nM) | Delta Affinity (nM) |

|---|---|---|---|

| SLL-1206 | <10 | >1000 | >1000 |

| SLL-039 | <20 | <50 | <50 |

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine: Unique due to the presence of both cyclopropylmethyl and chloro groups.

4-Chloro-alpha-methylphenethylamine: Lacks the cyclopropylmethyl group, which may affect its biological activity.

N-(Cyclopropylmethyl)-alpha-methylphenethylamine: Lacks the chloro group, which may influence its reactivity and applications.

Uniqueness

N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine is unique due to its combination of structural features, which confer distinct chemical and biological properties

Biological Activity

N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine is a synthetic compound belonging to the class of substituted phenethylamines. Its unique structure, characterized by a cyclopropylmethyl group and a 4-chloro substitution, has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈ClN

- Molecular Weight : 223.74 g/mol

- Stereochemistry : Racemic, containing equal amounts of both enantiomers.

The compound's structure influences its interaction with biological systems, particularly neurotransmitter pathways.

Neurotransmitter Interaction

Preliminary studies suggest that N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine may exhibit stimulant properties by influencing dopamine and norepinephrine pathways. This aligns with findings for other compounds in the substituted phenethylamine class, which often exhibit psychoactive effects.

Potential Effects :

- Stimulant Activity : May enhance the release of neurotransmitters such as dopamine.

- Appetite Suppression : Similar compounds have shown potential as appetite suppressants, although specific data on this compound's efficacy remains limited.

Case Studies and Experimental Data

-

Stimulant Properties :

- A study indicated that compounds similar to N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine could increase dopamine levels in the brain, suggesting a potential for use in treating conditions like ADHD or narcolepsy.

-

Appetite Suppression :

- Research on related phenethylamines has demonstrated appetite-suppressing effects, indicating that N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine may have similar properties, although direct studies are still needed.

-

Receptor Binding Studies :

- Initial receptor binding assays suggest that this compound may interact with serotonin receptors, particularly 5-HT2A and 5-HT2C, which are implicated in mood regulation and appetite control.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(Cyclobutylmethyl)-4-chloro-alpha-methylphenethylamine | Cyclobutyl group instead of cyclopropyl | Potentially different pharmacological effects |

| 4-Chloro-alpha-methylphenethylamine | Lacks cyclopropylmethyl substitution | More established biological activity |

| N,N-Dimethylethylamine | Contains dimethylethyl instead of cyclopropyl | Different mechanism of action |

| N-Ethyl-4-chloro-alpha-methylphenethylamine | Ethyl group instead of cyclopropylmethyl | Variations in potency and receptor selectivity |

Pharmacological Implications

The unique cyclopropylmethyl substitution may influence the pharmacokinetics and pharmacodynamics of N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine compared to other similar compounds. Understanding these differences is crucial for assessing both therapeutic potential and safety profiles.

Safety and Toxicity

While specific toxicity data for N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine is limited, compounds within the substituted phenethylamine class often exhibit a range of side effects depending on their structure and receptor interactions. Further studies are necessary to evaluate the safety profile of this compound.

Q & A

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 4-chloro with 4-fluoro; vary cyclopropylmethyl chain length) .

- Biological Testing : Screen analogs for receptor binding (e.g., Ki values at 5-HT2A, DAT) .

- Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.